N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide, also known as MNAC, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MNAC is a pyridine-based compound that has been synthesized using various methods.
Applications De Recherche Scientifique
Potential Template for Drug Design Against Chronic Myeloid Leukemia
The compound N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), closely related to the chemical of interest, has been explored as a potential template for drug design against chronic myelogenous leukemia (CML). This research focused on the synthesis, crystal structure, and spectroscopic and electronic properties of NPPA. The study revealed significant interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings, suggesting the molecule's potential as a template for new drugs against CML due to its interaction with protein residues fundamental in the inhibition process of CML. A molecular docking study indicated an energy affinity suggesting the molecule's potential for drug development (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Synthesis and Evaluation for CNS Activity
Another study focused on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from similar compounds for potential antidepressant and nootropic activities. The research concluded that compounds with certain substitutions exhibited the highest antidepressant activity, while others showed significant nootropic activity in mice. This study supports the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, highlighting the broader applicability of related compounds in developing potent and safe CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antidiabetic Screening
In the realm of antidiabetic research, novel dihydropyrimidine derivatives, sharing a structural resemblance to the compound of interest, were synthesized and characterized. These compounds were evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. The study provides a foundation for further exploration of similar compounds in the development of antidiabetic medications, indicating the versatility of these molecules in therapeutic applications (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6/c1-13-5-7-17(24(29)30)10-18(13)21-20(26)15-6-8-19(25)22(12-15)11-14-3-2-4-16(9-14)23(27)28/h2-10,12H,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEORQRDLYSVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.